

Physical and chemical properties of (R)-Methyl 2,3-dihydroxypropanoate

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Compound of Interest

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An In-depth Technical Guide to **(R)-Methyl 2,3-dihydroxypropanoate** for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2,3-dihydroxypropanoate is a versatile and highly valuable chiral building block in modern organic synthesis and drug development. Its stereodefined C3 backbone, featuring vicinal diols and a methyl ester, provides a powerful scaffold for the enantioselective synthesis of complex molecular architectures. This technical guide offers a comprehensive overview of the physical and chemical properties of **(R)-Methyl 2,3-dihydroxypropanoate**, including its spectroscopic profile. Detailed experimental protocols for its synthesis and key chemical transformations are presented, alongside an exploration of its significant applications in the pharmaceutical industry. This document is intended to serve as an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

In the pursuit of novel therapeutics, the stereochemical identity of a molecule is often intrinsically linked to its biological activity. The demand for enantiomerically pure compounds has therefore positioned chiral building blocks as indispensable tools in the pharmaceutical industry. **(R)-Methyl 2,3-dihydroxypropanoate**, with its defined (R)-stereocenter, represents a key C3 chiral synthon. The presence of multiple functional groups—a primary alcohol, a

secondary alcohol, and a methyl ester—offers a rich platform for a diverse array of chemical modifications. This guide aims to provide a detailed and practical understanding of this crucial molecule, empowering scientists to harness its full synthetic potential.

Molecular Structure and Physicochemical Properties

A thorough understanding of the fundamental physical and chemical characteristics of **(R)-Methyl 2,3-dihydroxypropanoate** is essential for its effective application in research and development.

Molecular Identity

- Chemical Name: **(R)-Methyl 2,3-dihydroxypropanoate**[\[1\]](#)
- Synonyms: Methyl D-(-)-glycerate, (R)-Methyl-2,3-dihydroxypropionate[\[1\]](#)
- CAS Number: 18289-89-9[\[2\]](#)
- Molecular Formula: C₄H₈O₄[\[3\]](#)
- Molecular Weight: 120.10 g/mol [\[3\]](#)

Figure 1: Chemical structure of **(R)-Methyl 2,3-dihydroxypropanoate**.

Physical Properties

The physical properties of **(R)-Methyl 2,3-dihydroxypropanoate** are crucial for its handling, storage, and use in chemical reactions.

Property	Value	Reference(s)
Appearance	Light yellow to yellow liquid	[4][5]
Boiling Point	140 °C at 15 Torr	[4][5]
Density	1.2795 g/cm ³	[4][5]
Optical Rotation ([α]D)	-12.5° (c=0.01g/mL in CHCl ₃)	[4]
Storage Temperature	2-8°C	[4][5]

Table 1: Physical properties of **(R)-Methyl 2,3-dihydroxypropanoate**.

Spectroscopic Profile

A comprehensive spectroscopic analysis is vital for the structural confirmation and purity assessment of **(R)-Methyl 2,3-dihydroxypropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule. In CDCl₃, the following characteristic peaks are observed: a singlet for the methyl ester protons, a multiplet for the proton on the chiral center (C2), and multiplets for the diastereotopic protons on C3. The hydroxyl protons typically appear as broad signals that can be exchanged with D₂O. A representative ¹H NMR spectrum shows peaks at approximately δ 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), and 3.84 (s, 3H).[1]
- ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms. Expected chemical shifts are approximately: 170-180 ppm for the ester carbonyl carbon, 60-80 ppm for the carbons bearing hydroxyl groups (C2 and C3), and around 50-60 ppm for the methyl ester carbon.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl groups)
2975-2860	Medium	C-H stretch (aliphatic)[10]
1750-1735	Strong	C=O stretch (ester carbonyl)[10]

| 1200-1170 | Strong | C-O stretch (ester)[10] |

Table 2: Characteristic IR absorption bands for **(R)-Methyl 2,3-dihydroxypropanoate**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M^+) is expected at $m/z = 120$. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or cleavage adjacent to the carbonyl group.[11][12]

Chemical Properties and Reactivity

The synthetic utility of **(R)-Methyl 2,3-dihydroxypropanoate** stems from the reactivity of its ester and vicinal diol functionalities.

Reactions of the Ester Group

- Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (R)-2,3-dihydroxypropanoic acid, under either acidic or basic conditions. Basic hydrolysis using reagents like lithium hydroxide is common.[13][14][15][16]
- Transesterification: The methyl group of the ester can be exchanged with other alkyl groups by reacting with an alcohol in the presence of an acid or base catalyst.[17]
- Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, yielding (R)-propane-1,2,3-triol.
- Aminolysis: Reaction with amines can convert the ester into the corresponding amide.

Reactions of the Vicinal Diols

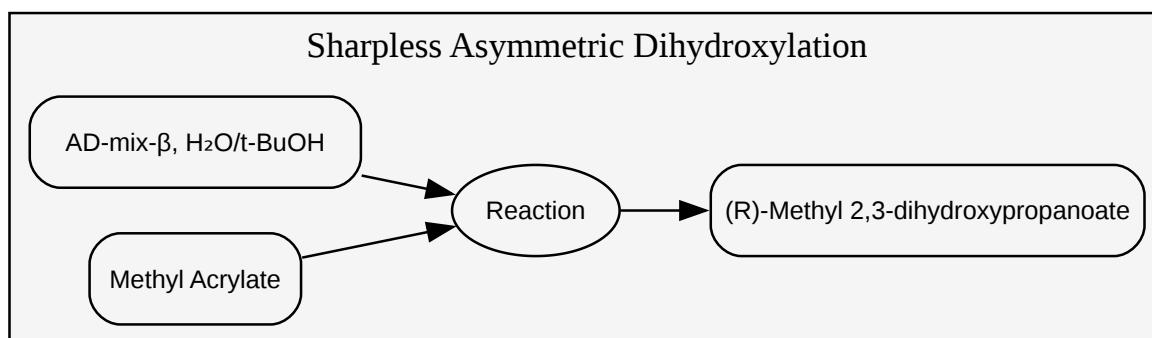
- Protection: The two hydroxyl groups can be protected to allow for selective reactions elsewhere in the molecule. A common strategy is the formation of an acetonide by reacting with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.
- Oxidation: The primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of oxidizing agents. The choice of reagent will determine the oxidation product.
- Esterification and Etherification: The hydroxyl groups can be acylated to form esters or alkylated to form ethers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and a key transformation of **(R)-Methyl 2,3-dihydroxypropanoate**.

Synthesis via Sharpless Asymmetric Dihydroxylation

This method provides an efficient route to enantiomerically enriched **(R)-Methyl 2,3-dihydroxypropanoate** from methyl acrylate.



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Figure 2: Synthetic workflow for the Sharpless asymmetric dihydroxylation of methyl acrylate.

Protocol:

- Prepare a mixture of AD-mix- β in a 1:1 solution of tert-butanol and water.
- Cool the mixture to 0 °C in an ice bath.
- Add methyl acrylate to the cooled, stirred mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with sodium sulfite.
- Extract the product with an organic solvent such as ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Acetonide Protection of the Diol

This protocol describes the protection of the vicinal diols as an acetonide.

Protocol:

- Dissolve **(R)-Methyl 2,3-dihydroxypropanoate** in 2,2-dimethoxypropane.
- Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent.
- Dry the organic layer, filter, and concentrate to yield the protected product.

Applications in Drug Development

The well-defined stereochemistry of **(R)-Methyl 2,3-dihydroxypropanoate** makes it a valuable precursor for the synthesis of numerous biologically active molecules.[\[17\]](#)

- Synthesis of Linezolid: This chiral building block is a key component in some synthetic routes to the oxazolidinone antibiotic, Linezolid. The (R)-stereocenter is crucial for the drug's antibacterial activity.[17]
- Antiviral Agents: The diol functionality is a common feature in many nucleoside analogs that exhibit antiviral properties. This makes **(R)-Methyl 2,3-dihydroxypropanoate** a potential starting material for the synthesis of novel antiviral drugs.[18][19][20][21][22]
- Cardiovascular and Other Therapeutic Agents: The chiral scaffold can be incorporated into a variety of drug candidates for treating a range of conditions.

Safety and Handling

(R)-Methyl 2,3-dihydroxypropanoate should be handled with appropriate safety precautions in a well-ventilated laboratory. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[23]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

Conclusion

(R)-Methyl 2,3-dihydroxypropanoate is a cornerstone chiral building block for the synthesis of complex, enantiomerically pure molecules. Its versatile functional groups and defined stereochemistry provide a robust platform for the development of novel pharmaceuticals. A comprehensive understanding of its physical, chemical, and spectroscopic properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for stereochemically pure drugs continues to rise, the importance of synthons like **(R)-Methyl 2,3-dihydroxypropanoate** in advancing medicinal chemistry and drug discovery will only continue to grow.

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